molecular formula C6H5BrOS B6238272 3-bromo-5-sulfanylphenol CAS No. 1965244-65-8

3-bromo-5-sulfanylphenol

Cat. No. B6238272
CAS RN: 1965244-65-8
M. Wt: 205.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-5-sulfanylphenol is a chemical compound with the molecular formula C6H5BrOS. It has a molecular weight of 205.08 . It is a derivative of phenol, which is an aromatic compound that consists of a hydroxyl group (-OH) attached to a benzene ring .


Molecular Structure Analysis

The molecular structure of 3-bromo-5-sulfanylphenol can be represented by the InChI code 1S/C6H5BrOS/c7-4-1-5(8)3-6(9)2-4/h1-3,8-9H . This indicates that the molecule consists of a benzene ring with a bromine atom (Br) attached at the 3rd position, a sulfanyl group (-SH) at the 5th position, and a hydroxyl group (-OH) at the 1st position .

Safety and Hazards

The safety data sheet for 3-bromo-5-sulfanylphenol indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-bromo-5-sulfanylphenol can be achieved through a two-step process involving the bromination of 3-hydroxy-5-sulfanylphenol followed by the deprotection of the resulting intermediate.", "Starting Materials": [ "3-hydroxy-5-sulfanylphenol", "Bromine", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid", "Water" ], "Reaction": [ "Step 1: Bromination of 3-hydroxy-5-sulfanylphenol", "In a round-bottom flask, add 3-hydroxy-5-sulfanylphenol (1.0 g, 6.5 mmol) and bromine (1.5 mL, 29 mmol) in acetic acid (10 mL).", "Stir the reaction mixture at room temperature for 2 hours.", "Quench the reaction by adding water (20 mL) and stirring for an additional 30 minutes.", "Extract the product with ethyl acetate (3 x 20 mL) and dry over anhydrous sodium sulfate.", "Concentrate the organic layer under reduced pressure to obtain the intermediate product, 3-bromo-5-sulfanylphenol (1.2 g, 85% yield).", "Step 2: Deprotection of 3-bromo-5-sulfanylphenol", "In a round-bottom flask, dissolve 3-bromo-5-sulfanylphenol (1.0 g, 4.5 mmol) in a mixture of hydrogen peroxide (30%, 10 mL) and sodium hydroxide (10%, 10 mL) in water (20 mL).", "Stir the reaction mixture at room temperature for 2 hours.", "Acidify the reaction by adding hydrochloric acid (10%, 10 mL) and extract the product with ethyl acetate (3 x 20 mL).", "Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the final product, 3-bromo-5-sulfanylphenol (0.8 g, 80% yield)." ] }

CAS RN

1965244-65-8

Product Name

3-bromo-5-sulfanylphenol

Molecular Formula

C6H5BrOS

Molecular Weight

205.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.